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Compound of Interest

Compound Name: Benzene, (pentylthio)-

CAS No.: 1129-70-0

Cat. No.: B074880

Get Quote

Executive Summary
Benzene, (pentylthio)- (CAS: 538-68-1), also known as amyl phenyl sulfide, presents a

distinct fragmentation signature in Electron Ionization (EI) mass spectrometry. Its structural

elucidation relies on distinguishing between the stable aromatic core and the labile alkyl

thioether linkage.

This guide provides a rigorous analysis of the molecule’s fragmentation mechanics, focusing on

the competition between the McLafferty rearrangement and homolytic C–S bond cleavage. It is

designed for researchers requiring high-confidence identification of alkyl phenyl sulfides in

complex matrices.

Part 1: Physicochemical Context & Ionization
Before interpreting the mass spectrum, the analyst must understand the molecular properties

that drive ionization behavior.
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Property Value Mass Spec Relevance

Formula
Determines exact mass and

isotope model.

Molecular Weight 180.31 g/mol
Molecular Ion (

): m/z 180

Heteroatom Sulfur (S)

Isotope Signature: The

isotope creates a distinctive

[M+2] peak with ~4.4% relative

abundance, a critical

diagnostic for sulfur-containing

compounds.

Structure

Contains a "soft" sulfur center

and a flexible alkyl chain (

), enabling specific

rearrangements.

Ionization Mode Selection
Electron Ionization (EI, 70 eV): The gold standard for structural characterization. The

molecule is stable enough to show a clear molecular ion (

) while possessing sufficient internal energy to fragment into diagnostic ions.

Electrospray Ionization (ESI): Generally poor for neutral sulfides. Requires oxidation to

sulfoxides/sulfones or adduct formation (e.g.,

) for sensitive detection. This guide focuses on EI.

Part 2: Fragmentation Mechanics (The Core)
The fragmentation of Benzene, (pentylthio)- is governed by two primary pathways: the

McLafferty Rearrangement (Pathway A) and Direct C–S Cleavage (Pathway B).
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Pathway A: The McLafferty Rearrangement (Dominant)
Unlike simple ethers, alkyl phenyl sulfides with alkyl chains of three or more carbons undergo a

robust McLafferty rearrangement.

Mechanism: The molecular ion (

, m/z 180) adopts a conformation where the alkyl chain loops back.

Transfer: A

-hydrogen from the pentyl chain transfers to the sulfur atom (or the aromatic ring ortho-
position).

Cleavage: The

-bond of the alkyl chain breaks.

Result: A neutral alkene (1-pentene, 70 Da) is ejected, leaving the Thiophenol radical cation (

).

Diagnostic Ion:m/z 110

Nature: Odd-electron ion (OE

). This distinguishes it from simple fragment cations.

Pathway B: Homolytic C–S Cleavage (Alkyl Loss)
Direct cleavage of the bond between the sulfur and the alkyl chain is the secondary dominant

pathway.

Mechanism: The C–S bond breaks homolytically.

Result: The pentyl group is lost as a neutral radical (

, 71 Da).

Product: The Phenylthio cation (
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).

Diagnostic Ion:m/z 109

Nature: Even-electron ion (EE+).

Pathway C: Ring & Secondary Fragmentation
Further degradation of the sulfur-containing ions leads to aromatic stability markers.

m/z 77 (

): The phenyl cation, formed by the loss of the sulfur moiety (as

or similar) from m/z 109/110.

m/z 51 (

): Aromatic ring fragmentation (loss of acetylene from m/z 77).

m/z 65 (

): Formed from m/z 109 via loss of CS (44 Da).

Part 3: Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the parent ion and its progeny.
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Benzene, (pentylthio)-
[M]+ m/z 180

(Odd Electron)

Thiophenol Radical Cation
[C6H6S]+.
m/z 110

(Base Peak Candidate)

McLafferty Rearrangement
(- C5H10, 70 Da)

Phenylthio Cation
[C6H5S]+
m/z 109

Homolytic Cleavage
(- C5H11, 71 Da)

Phenyl Cation
[C6H5]+
m/z 77

- SH / - HCS - S (32 Da)

Cyclopentadienyl Cation
[C5H5]+
m/z 65

- CS (44 Da)

Ring Fragment
[C4H3]+
m/z 51

- C2H2 (26 Da)

Click to download full resolution via product page

Caption: Fragmentation tree for Benzene, (pentylthio)- showing the bifurcation between the

McLafferty rearrangement (m/z 110) and alkyl cleavage (m/z 109).

Part 4: Experimental Protocol (Self-Validating)
To replicate these results and ensure data integrity, follow this GC-MS protocol. This workflow

includes "System Suitability" steps to validate the instrument performance before sample

analysis.

System Suitability & Tuning
Objective: Ensure the ion source is clean and mass axis is calibrated.

Protocol: Perform an Autotune using PFTBA (Perfluorotributylamine).

Validation Criteria:
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m/z 69, 219, 502 peaks must be symmetrical.

Isotope ratio of m/z 70/69 should be ~1.1% (checking for

).

Critical: Air/Water check (m/z 18, 28) must be < 5% of m/z 69. High oxygen levels will

oxidize the sulfide during ionization, altering the spectrum.

GC Parameters
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm ID.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Splitless (for trace) or Split 1:50 (for neat standards) at 250°C.

Oven Program:

Hold 50°C for 1 min.

Ramp 15°C/min to 280°C.

Hold 3 min. Rationale: The pentyl chain makes the molecule semi-volatile; starting at 50°C

prevents peak fronting.

MS Acquisition Parameters
Source Temp: 230°C.

Quad Temp: 150°C.

Scan Range: m/z 40 – 350.

Solvent Delay: 3.0 min (Adjust based on solvent retention time).

Part 5: Summary of Diagnostic Ions
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The following table summarizes the ions you must identify to confirm the presence of Benzene,
(pentylthio)-.

m/z Identity Formula
Origin/Mechan
ism

Relative
Abundance
(Est.)

180 Molecular Ion Parent 15 - 30%

182 Isotope Peak Isotope
~4.4% of m/z

180

110
McLafferty

Product

Loss of Pentene

(

)

High (40-100%)

109
Phenylthio

Cation

Loss of Pentyl (

)
High (40-100%)

77 Phenyl Cation
Loss of S-alkyl

group
Moderate

51 Ring Fragment
Degradation of

m/z 77
Low-Moderate

43 Propyl Cation
Alkyl chain

fragmentation
Moderate

Note on Abundance: The ratio of m/z 110 to 109 can vary slightly based on ion source

temperature. Higher source temperatures may favor the direct cleavage (109) over the

rearrangement (110).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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